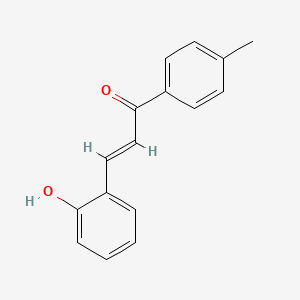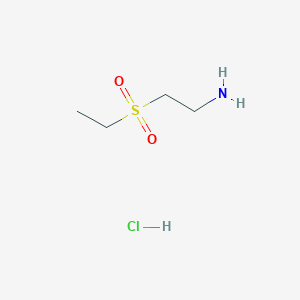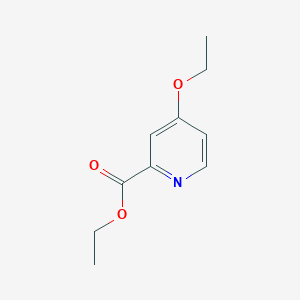
(E)-2-(Benzylideneamino)-1-phenylethanol
Descripción general
Descripción
(E)-2-(Benzylideneamino)-1-phenylethanol is a compound that belongs to the class of organic molecules known as benzylideneamino alcohols. These compounds are characterized by the presence of a benzylidene group (a benzene ring attached to a methylene group) linked to an amino group, as well as an alcohol functional group. While the specific compound (E)-2-(Benzylideneamino)-1-phenylethanol is not directly discussed in the provided papers, similar compounds with related structures and functionalities are synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (E)-2-(Benzylideneamino)-1-phenylethanol.
Synthesis Analysis
The synthesis of related compounds involves the formation of a Schiff base by the condensation of an aldehyde with an amine. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the reaction of 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes with an amine . Similarly, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime is synthesized from piperonal . These methods could potentially be adapted for the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and geometry of these compounds are typically confirmed using spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy, as well as single-crystal X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular structures and compare them with experimental data . These techniques would be relevant for analyzing the molecular structure of (E)-2-(Benzylideneamino)-1-phenylethanol.
Chemical Reactions Analysis
The chemical behavior of these compounds in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . The reactivity and interaction of the compounds can be further understood through electronic transition studies using time-dependent DFT (TD-DFT) calculations . These analyses provide insights into the potential chemical reactions and interactions that (E)-2-(Benzylideneamino)-1-phenylethanol may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds, C–H···π, and π···π stacking interactions contribute to the formation of supramolecular frameworks in the crystal structure . The charge distribution on the molecule can be visualized through Electrostatic Potentials (ESP) analysis, which also indicates reactive sites . Hirshfeld surface analysis quantifies noncovalent supramolecular interactions . These properties are crucial for understanding the behavior of (E)-2-(Benzylideneamino)-1-phenylethanol in different environments and could predict its solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Biotechnological Production of 2-Phenylethanol
2-Phenylethanol (2-PE) is a higher aromatic alcohol with applications in perfumery, cosmetics, and food industries, as well as being a potentially valuable biofuel. Research has focused on the metabolic engineering of microorganisms like Escherichia coli for the production of 2-PE from renewable glucose sources. These studies utilize genetic manipulation to improve the efficiency of 2-PE biosynthesis pathways, showcasing a potential for sustainable and high-yield production methods for industrial applications (Liu et al., 2018).
Organic Synthesis and Material Science
In the realm of organic synthesis and materials science, derivatives of (E)-2-(Benzylideneamino)-1-phenylethanol have been explored for their dynamic NMR properties and potential in creating novel materials with specific optical or chemical properties. Research into the synthesis of these derivatives and their subsequent characterization lays the groundwork for developing materials with tailored functionalities for various industrial applications (Samimi et al., 2010).
Catalysis and Chemical Transformations
The application of (E)-2-(Benzylideneamino)-1-phenylethanol derivatives in catalysis has been demonstrated through studies exploring their use in facilitating chemical transformations. For instance, research into the synthesis of novel compounds through multi-component reactions highlights the versatility of these derivatives as catalysts or intermediates in organic synthesis, offering pathways to synthesize a wide array of chemical compounds efficiently and with high specificity (Moreira et al., 2011).
Photocatalysis and Environmental Applications
In photocatalysis, (E)-2-(Benzylideneamino)-1-phenylethanol derivatives have been studied for their potential in environmental applications, such as the degradation of pollutants or the synthesis of valuable chemicals under mild conditions. These studies contribute to the development of green chemistry solutions by utilizing light to drive chemical reactions, thereby reducing the need for harsh reagents or conditions and enabling more sustainable processes (Palmisano et al., 2007).
Pharmacological Research
While direct applications in pharmacology are excluded as per your request, it's worth noting that the chemical framework of (E)-2-(Benzylideneamino)-1-phenylethanol and its derivatives provides a valuable scaffold for the design of compounds with potential therapeutic applications, evidenced by studies into their biological activities and interactions with biological targets (Shabbir et al., 2017).
Propiedades
IUPAC Name |
2-(benzylideneamino)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-11,15,17H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCAPZOOJAILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385678 | |
| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(Benzylideneamino)-1-phenylethanol | |
CAS RN |
5322-28-1 | |
| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)


![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)
![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)


![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)
![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)